molecular formula C6H5F3N2O B061708 2-Methoxy-5-(trifluoromethyl)pyrimidine CAS No. 176214-14-5

2-Methoxy-5-(trifluoromethyl)pyrimidine

Cat. No. B061708
M. Wt: 178.11 g/mol
InChI Key: JQUJIMFLPIMCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-Methoxy-5-(trifluoromethyl)pyrimidine and related compounds typically involves the reaction of halogenated pyrimidines with organometallic reagents or through cyclization and chloridization reactions using specific raw materials such as methyl methoxyacetate and carbamide. For instance, 5-Pyrimidylboronic acid and its methoxy variant can be synthesized through lithium-halogen exchange reactions followed by reaction with triisopropylborate, highlighting a method for producing heteroarylpyrimidines via Suzuki cross-coupling reactions (Saygılı et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-(trifluoromethyl)pyrimidine derivatives can be elucidated through techniques such as X-ray crystallography. Studies have shown that these compounds can form specific geometrical configurations and hydrogen bonding patterns, indicative of their potential interactions in chemical reactions and biological systems. For example, the crystal structures of specific pyrimidine derivatives have been reported, demonstrating the orientation of hydroxyl groups and the non-dimeric nature of certain arylboronic acids, providing insights into their molecular structure and potential reactivity (Trilleras et al., 2009).

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Field : Agrochemical and Pharmaceutical Industries .
  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Methods : The synthesis and applications of TFMP derivatives involve the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The major use of TFMP derivatives is in the protection of crops from pests .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Crop-Protection Products

  • Field : Agrochemical Industry .
  • Application : 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .
  • Methods : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
  • Results : Of all the TFMP derivatives, 2,3,5-DCTF is in highest demand .

Pesticides

  • Field : Agrochemical Industry .
  • Application : Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many pesticides . They are used to prevent crop losses caused by parasites and protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
  • Methods : The synthesis of TFMP intermediates involves the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Hydrogen is commonly replaced with fluorine to develop compounds with unique biological properties .
  • Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Functional Materials

  • Field : Material Science .
  • Application : Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine .
  • Methods : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
  • Results : As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Veterinary Products

  • Field : Veterinary Medicine .
  • Application : Several trifluoromethylpyridine (TFMP) derivatives are used in the veterinary industry . They are used to treat various diseases in animals .
  • Methods : The synthesis of TFMP derivatives involves the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Hydrogen is commonly replaced with fluorine to develop compounds with unique biological properties .
  • Results : Two veterinary products containing the TFMP moiety have been granted market approval .

Clinical Trials

  • Field : Clinical Research .
  • Application : Many candidates containing trifluoromethylpyridine (TFMP) are currently undergoing clinical trials . They are being tested for their efficacy in treating various diseases .
  • Methods : The synthesis of TFMP derivatives involves the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Hydrogen is commonly replaced with fluorine to develop compounds with unique biological properties .
  • Results : Many candidates are currently undergoing clinical trials .

Safety And Hazards

“2-Methoxy-5-(trifluoromethyl)pyrimidine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Proper protective measures should be taken when handling this compound .

Future Directions

Trifluoromethylpyridines, a related class of compounds, are used in the pharmaceutical and agrochemical industries . It is expected that many novel applications of these compounds, including “2-Methoxy-5-(trifluoromethyl)pyrimidine”, will be discovered in the future .

Relevant Papers Several papers were found during the search. They discuss the synthesis and applications of trifluoromethylpyridines , the chemistry of "2-Methoxy-5-(trifluoromethyl)pyrimidine" , and the antimicrobial activity of 5-Trifluoromethyl-2-pyrimidinamine . These papers could provide more detailed information on the topics discussed above.

properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-12-5-10-2-4(3-11-5)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUJIMFLPIMCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446370
Record name 2-methoxy-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(trifluoromethyl)pyrimidine

CAS RN

176214-14-5
Record name 2-methoxy-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kagawa, D Shigehiro, K Kawada - Journal of Fluorine Chemistry, 2015 - Elsevier
Highly regioselective substitution reaction of 2,4-bis(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyrimidine (TFEFP) with aniline derivatives smoothly proceeded firstly at the 2-postion. For …
Number of citations: 3 www.sciencedirect.com

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